![molecular formula C22H17BrN2O2 B14747946 N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide CAS No. 5103-98-0](/img/structure/B14747946.png)
N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide is an organic compound with a complex structure that includes a bromophenyl group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and low reaction times.
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often involves similar condensation reactions but on a larger scale. The use of robust and reusable catalysts, along with optimized reaction conditions, ensures the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can produce various halogenated compounds.
Scientific Research Applications
N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide involves its interaction with specific molecular targets and pathways. The bromophenyl group and benzamide moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)benzamide: A simpler analog with similar structural features.
3-Bromo-N-[(3-bromobenzoyl)aminomethyl]benzamide: A more complex derivative with additional bromine atoms.
Uniqueness
N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a bromophenyl group and a benzamide moiety makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
5103-98-0 |
|---|---|
Molecular Formula |
C22H17BrN2O2 |
Molecular Weight |
421.3 g/mol |
IUPAC Name |
N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide |
InChI |
InChI=1S/C22H17BrN2O2/c23-18-9-6-16(7-10-18)8-15-21(26)24-19-11-13-20(14-12-19)25-22(27)17-4-2-1-3-5-17/h1-15H,(H,24,26)(H,25,27) |
InChI Key |
RXMBSLHVARHQLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea](/img/structure/B14747868.png)
![Benzo[e][1]benzothiopyrano[4,3-b]indole](/img/structure/B14747870.png)
![[3-(3-Acetyl-6-nitro-carbazol-9-yl)-propyl]-phosphonic acid diethyl ester](/img/structure/B14747876.png)

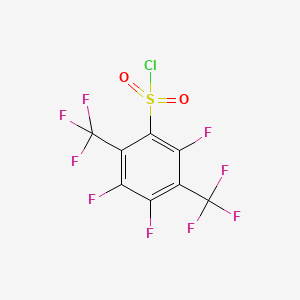
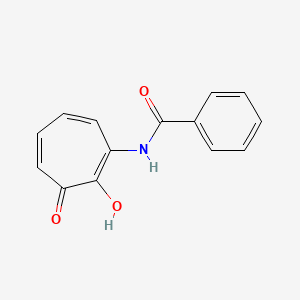
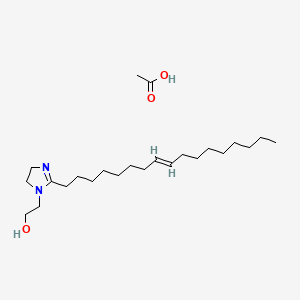
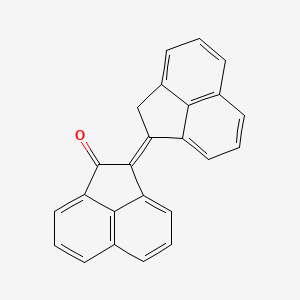
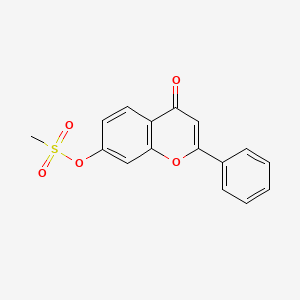
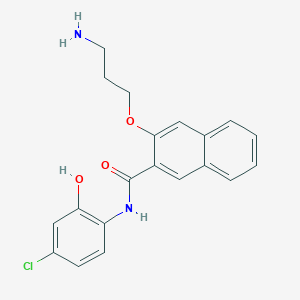
![[S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747940.png)
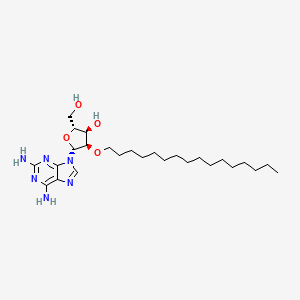
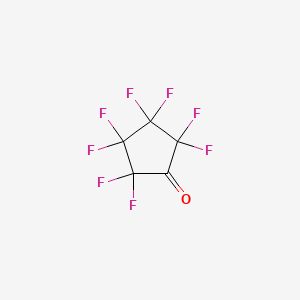
![5-[5-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid](/img/structure/B14747963.png)
